Guaiol

Catalog No.
S563144
CAS No.
489-86-1
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaiol

CAS Number

489-86-1

Product Name

Guaiol

IUPAC Name

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1

InChI Key

TWVJWDMOZJXUID-SDDRHHMPSA-N

SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O

Solubility

Soluble in alcohol, ether, and chloroform; insoluble in water
1 vol in at least 7 vol of 70% alcohol; solutions are sometimes slightly turbid or opalescent.

Synonyms

(-)-guaiol, guaiol

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O

Anticancer Properties

  • Tumor suppression: Studies on non-small cell lung cancer (NSCLC) have shown that guaiol possesses significant tumor-suppressive effects, both in vitro and in vivo . This suggests its potential role in cancer treatment.
  • Immunogenic cell death induction: Research indicates that guaiol can trigger immunogenic cell death (ICD) in NSCLC cells . ICD is a specific form of cell death that stimulates the immune system to recognize and attack cancer cells. This makes guaiol a potential candidate for developing new immunotherapy drugs.
  • Mechanism of action: The exact mechanism by which guaiol exerts its anti-cancer effects is still under investigation. However, studies suggest it may involve the suppression of mTOR signaling pathways, leading to the inhibition of cell proliferation and survival .

Antimicrobial and Antiparasitic Activity

  • Antibacterial properties: Studies have shown that guaiol exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests its potential application in developing new antimicrobial agents.
  • Antiparasitic activity: Research also indicates that guaiol possesses antiparasitic activity, potentially effective against Leishmania parasites . This opens avenues for exploring its use against other parasitic infections.

Other Potential Applications

  • Anti-inflammatory properties: Limited research suggests that guaiol may possess anti-inflammatory properties . However, further investigation is needed to confirm these findings and understand its potential therapeutic applications.

Guaiol, also known as champacol, is a naturally occurring organic compound classified as a sesquiterpenoid alcohol. It is predominantly found in the essential oils of several plants, notably the guaiacum tree and cypress pine. Guaiol appears as a crystalline solid with a melting point of approximately 92 °C. This compound is part of a larger family of terpenes, which are known for their diverse biological activities and aromatic properties. In addition to its presence in various plant species, guaiol has been identified in the cannabis plant, where it has been linked to potential anxiolytic effects, suggesting a role in reducing anxiety and promoting relaxation .

  • Research suggests Guaiol may have anxiolytic (anti-anxiety) effects. Studies have shown it can inhibit the proliferation of certain lung cancer cells and induce autophagy, a cellular recycling process [, ].
  • The exact mechanism of action for these effects remains under investigation.
  • Currently, there's limited data on Guaiol's safety profile.
  • Further research is needed to determine its potential toxicity, flammability, and reactivity.

Please note:

  • More research is needed to fully understand Guaiol's properties and potential applications.
  • The information on safety and hazards is limited, and caution should be exercised if handling this compound.
. One significant reaction is its interaction with electrophilic bromine reagents, which results in the formation of a deep purple color. This color change has been documented as an interesting characteristic of guaiol and has implications for its potential use in chemical sensing . Additionally, when guaiol is heated in the presence of sulfur, it can yield guaiazulene, another compound with distinct properties and applications .

Research indicates that guaiol exhibits various biological activities. Notably, it has been associated with anxiolytic effects, which may help alleviate anxiety symptoms. Furthermore, studies have shown that guaiol possesses antiproliferative properties, making it a candidate for further investigation in cancer research . Its potential to induce autophagy also highlights its significance in cellular health and disease prevention.

Guaiol can be synthesized through multiple methods. One classical approach involves the total synthesis from 2-methyl-cyclopentanone and 4-oxovaleric acid, utilizing a bicyclo[3,2,1]-octanone intermediate . Other methods focus on dehydration reactions of guaiol and its epimeric dihydroguaiols using various acidic dehydrating agents to produce different derivatives . These synthetic pathways not only provide insights into guaiol's structure but also facilitate the production of this compound for research and commercial purposes.

Guaiol finds applications across various fields:

  • Pharmaceuticals: Due to its biological activities, particularly its anxiolytic and antiproliferative effects.
  • Cosmetics: As a fragrance component due to its pleasant aroma.
  • Agriculture: Its insecticidal properties suggest potential uses in pest control formulations.
  • Food Industry: As a flavoring agent owing to its aromatic qualities.

Studies exploring the interactions of guaiol with other compounds have revealed interesting insights into its reactivity and potential synergistic effects. For instance, the color reaction with bromine not only serves as an analytical tool but also suggests possible interactions with other electrophiles. Additionally, understanding how guaiol interacts with biological systems can provide valuable information for developing therapeutic agents targeting anxiety and other conditions .

Guaiol shares structural similarities with several other terpenoids and sesquiterpenes. Here are some comparable compounds:

CompoundStructure TypeUnique Features
CaryophylleneSesquiterpeneExhibits anti-inflammatory properties; unique for being a cannabinoid.
HumuleneSesquiterpeneKnown for its earthy aroma; has anti-inflammatory effects similar to caryophyllene.
LimoneneMonoterpeneCommonly found in citrus; recognized for its uplifting scent and potential mood-enhancing properties.
PineneMonoterpeneFound in pine trees; noted for its respiratory benefits and distinct pine aroma.

Guaiol stands out due to its specific anxiolytic properties and unique chemical reactivity compared to these similar compounds. Its presence in various medicinal plants further emphasizes its significance in pharmacological research.

Color/Form

THICK, VISCOUS, ORANGE-BROWN MASS
Yellow to amber semisolid mass
Dark yellowish, viscous liquid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Density

0.965-0.975

Odor

WOODY, ROSE-LIKE ODOR
Floral
Mild, pleasant odor reminiscent of that of tea roses and faintly of violets.

Appearance

Powder

Melting Point

Mp 89-90 °

UNII

I7WP008A91

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 80 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 118 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Used by herbalists as a laxative; diuretic. /Guaiac/ /from table/
Used as a test for oxidizing enzymes for occult blood: blood+ /hydrogen peroxide/+ guaiac= blue. /Guaiac/ /from table/

Pictograms

Irritant

Irritant

Other CAS

489-86-1
8016-23-7

Wikipedia

Guaiol
Nonacosylic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-: ACTIVE

Dates

Modify: 2023-08-15

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